molecular formula C9H12BClO2S B14774166 (2-Chloro-5-ethyl-3-(methylthio)phenyl)boronic acid

(2-Chloro-5-ethyl-3-(methylthio)phenyl)boronic acid

Cat. No.: B14774166
M. Wt: 230.52 g/mol
InChI Key: NKTWRUQQAMWCHC-UHFFFAOYSA-N
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Description

(2-Chloro-5-ethyl-3-(methylthio)phenyl)boronic acid is an organoboron compound that has garnered interest in the field of organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chlorine, ethyl, and methylthio groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-5-ethyl-3-(methylthio)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-chloro-5-ethyl-3-(methylthio)phenyl halide using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-5-ethyl-3-(methylthio)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenolic compounds.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

(2-Chloro-5-ethyl-3-(methylthio)phenyl)boronic acid has several applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.

    Biology: Potential use in the development of biologically active molecules and pharmaceuticals.

    Medicine: Investigated for its role in the synthesis of drug candidates and therapeutic agents.

    Industry: Utilized in the production of advanced materials and fine chemicals.

Mechanism of Action

The mechanism of action of (2-Chloro-5-ethyl-3-(methylthio)phenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

    Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the chlorine, ethyl, and methylthio substituents.

    2-Chlorophenylboronic Acid: Lacks the ethyl and methylthio substituents.

    2-(Methylthio)phenylboronic Acid: Lacks the chlorine and ethyl substituents.

Uniqueness

(2-Chloro-5-ethyl-3-(methylthio)phenyl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of the chlorine, ethyl, and methylthio groups can provide steric and electronic effects that differentiate it from other boronic acids.

Properties

Molecular Formula

C9H12BClO2S

Molecular Weight

230.52 g/mol

IUPAC Name

(2-chloro-5-ethyl-3-methylsulfanylphenyl)boronic acid

InChI

InChI=1S/C9H12BClO2S/c1-3-6-4-7(10(12)13)9(11)8(5-6)14-2/h4-5,12-13H,3H2,1-2H3

InChI Key

NKTWRUQQAMWCHC-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1Cl)SC)CC)(O)O

Origin of Product

United States

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